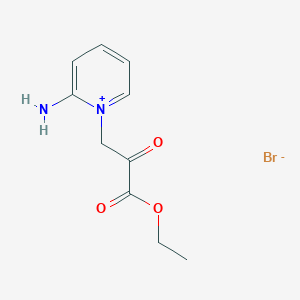

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide

Description

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide is a pyridinium-based quaternary ammonium compound characterized by a pyridinium core substituted with an amino group at the 2-position and a 3-ethoxy-2,3-dioxopropyl chain at the 1-position. The bromide counterion enhances its ionic character, likely improving solubility in polar solvents.

Properties

IUPAC Name |

ethyl 3-(2-aminopyridin-1-ium-1-yl)-2-oxopropanoate;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.BrH/c1-2-15-10(14)8(13)7-12-6-4-3-5-9(12)11;/h3-6,11H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUJMNOUYLYTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C[N+]1=CC=CC=C1N.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656490 | |

| Record name | 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832099-51-1 | |

| Record name | 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-amino-pyridine with ethyl 2-bromo-3-oxopropanoate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group and the ethoxy-dioxopropyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinium compounds.

Scientific Research Applications

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The amino group and the pyridinium ring play crucial roles in binding to target molecules, while the ethoxy-dioxopropyl group influences the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Compounds

Structural and Functional Group Variations

The compound’s unique substituents differentiate it from analogous pyridinium bromides:

- 1,3-Dodecylpyridinium bromide (): Features long alkyl chains (dodecyl groups) instead of the amino and ethoxy-dioxopropyl substituents. The alkyl chains enhance hydrophobicity, making it suitable for surfactant applications, whereas the target compound’s polar groups may favor interactions with charged or polar substrates .

- 1-(3-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)benzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide (): Contains a benzyl linker and an oxazole ring with methoxyphenyl substitution.

- 1-Dodecyl-4-(((3-morpholinopropyl)imino)methyl)pyridin-1-ium bromide (): Combines a dodecyl chain with a morpholine-based substituent. The morpholine group confers pH-dependent solubility, whereas the ethoxy-dioxopropyl group in the target compound may exhibit pH-independent behavior due to its non-basic carbonyl groups .

Physicochemical Properties (Hypothetical Analysis)

| Property | Target Compound | 1,3-Dodecylpyridinium Bromide | 1-Dodecyl-4-(morpholinopropyl)pyridinium Bromide |

|---|---|---|---|

| Solubility | High in polar solvents (e.g., water, DMSO) due to ionic character and polar substituents | Low in water; high in non-polar solvents | Moderate in water (pH-dependent) |

| Thermal Stability | Likely moderate (keto-enol tautomerism possible in dioxopropyl group) | High (alkyl chains stabilize via van der Waals interactions) | High (morpholine group resists degradation) |

| Reactivity | Amino group may participate in Schiff base formation; carbonyl groups could act as electrophilic sites | Limited reactivity (alkyl chains inert) | Morpholine enables coordination with metal ions |

Biological Activity

Chemical Structure and Properties

2-Amino-1-(3-ethoxy-2,3-dioxopropyl)pyridin-1-ium bromide is a pyridinium compound characterized by the molecular formula . It features a unique structure that includes an amino group and an ethoxy-dioxopropyl substituent on the pyridine ring. This compound is notable for its potential biological activities, which are currently under investigation in various scientific studies.

| Property | Value |

|---|---|

| Molecular Weight | 289.13 g/mol |

| CAS Number | 832099-51-1 |

| Chemical Formula | C10H13BrN2O3 |

| Solubility | Soluble in organic solvents |

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The amino group and the pyridinium ring are crucial for binding to biomolecules, while the ethoxy-dioxopropyl group enhances the compound's reactivity and stability. Research indicates that this compound may exhibit antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance:

- Bacterial Strains Tested:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at relatively low concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Potential

Research focusing on the anticancer properties of this compound has shown promising results. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings point towards its potential utility in cancer therapy, warranting further investigation in vivo.

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyridinium compounds, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential application in treating infections caused by multidrug-resistant organisms .

Case Study: Cytotoxicity in Cancer Cells

In another research article featured in Cancer Letters, the cytotoxic effects of this compound were assessed on different cancer cell lines. The study concluded that the compound selectively induced cell death in malignant cells while exhibiting minimal toxicity to normal cells, indicating a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.